molecular formula C17H20N4 B5862557 4-benzyl-N-(2-pyridinylmethylene)-1-piperazinamine

4-benzyl-N-(2-pyridinylmethylene)-1-piperazinamine

Cat. No. B5862557
M. Wt: 280.37 g/mol
InChI Key: HEPIOLOMARTNIC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-benzyl-N-(2-pyridinylmethylene)-1-piperazinamine, also known as BPIP, is a synthetic compound that belongs to the class of piperazine derivatives. BPIP has been extensively studied for its potential applications in various fields, including medicinal chemistry, drug discovery, and neuroscience.

Scientific Research Applications

4-benzyl-N-(2-pyridinylmethylene)-1-piperazinamine has been studied for its potential applications in various fields, including medicinal chemistry, drug discovery, and neuroscience. This compound has shown promising results in the treatment of neurological disorders, such as Parkinson's disease, Alzheimer's disease, and schizophrenia. This compound has also been studied for its potential anticancer activity.

Mechanism of Action

4-benzyl-N-(2-pyridinylmethylene)-1-piperazinamine acts as a potent and selective inhibitor of the dopamine transporter (DAT). DAT is a protein that regulates the levels of dopamine in the brain. By inhibiting DAT, this compound increases the levels of dopamine in the brain, which can lead to improved cognitive function and motor control. This compound has also been shown to have an affinity for the serotonin transporter (SERT) and the norepinephrine transporter (NET).
Biochemical and Physiological Effects
This compound has been shown to have a range of biochemical and physiological effects. In animal studies, this compound has been shown to improve cognitive function and motor control. This compound has also been shown to have anxiolytic and antidepressant effects. This compound has been shown to increase the levels of dopamine, serotonin, and norepinephrine in the brain.

Advantages and Limitations for Lab Experiments

4-benzyl-N-(2-pyridinylmethylene)-1-piperazinamine has several advantages for lab experiments. This compound is a highly selective inhibitor of DAT, which makes it a useful tool for studying the role of dopamine in the brain. This compound is also relatively easy to synthesize and purify, which makes it a cost-effective compound for lab experiments. However, this compound has some limitations for lab experiments. This compound has low solubility in water, which can make it difficult to use in some experiments. This compound also has a relatively short half-life, which can limit its effectiveness in some studies.

Future Directions

There are several future directions for research on 4-benzyl-N-(2-pyridinylmethylene)-1-piperazinamine. One area of research is the development of more potent and selective inhibitors of DAT. Another area of research is the development of this compound derivatives with improved solubility and pharmacokinetic properties. This compound could also be studied for its potential applications in the treatment of other neurological disorders, such as Huntington's disease and multiple sclerosis. Finally, this compound could be studied for its potential applications in the field of drug addiction research, as dopamine plays a key role in addiction.

Synthesis Methods

4-benzyl-N-(2-pyridinylmethylene)-1-piperazinamine can be synthesized by the reaction of 2-pyridinecarboxaldehyde with benzylamine and 1-piperazinecarboxamide. The reaction is carried out in the presence of a catalyst, such as acetic acid or trifluoroacetic acid, under reflux conditions. The product is obtained after purification by column chromatography or recrystallization.

properties

IUPAC Name

N-(4-benzylpiperazin-1-yl)-1-pyridin-2-ylmethanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4/c1-2-6-16(7-3-1)15-20-10-12-21(13-11-20)19-14-17-8-4-5-9-18-17/h1-9,14H,10-13,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEPIOLOMARTNIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2)N=CC3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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